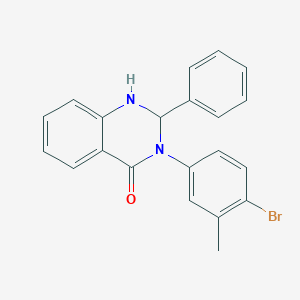![molecular formula C29H21N3O2 B298684 (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B298684.png)
(4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione, also known as IND24, is a synthetic compound that has been studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione involves the inhibition of the proteasome, a cellular complex that is responsible for the degradation of proteins. By inhibiting the proteasome, (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione can induce apoptosis in cancer cells and prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione has been shown to have anti-inflammatory and antioxidant properties. (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione has also been shown to inhibit the activity of enzymes that are involved in the metabolism of drugs, which could potentially lead to drug-drug interactions.
Advantages and Limitations for Lab Experiments
One advantage of using (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione in lab experiments is its high purity and yield, which makes it easier to study and manipulate. However, one limitation of using (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione is its potential for drug-drug interactions, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione. One direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Another direction is to study the structure-activity relationship of (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione, which could lead to the development of more potent and selective proteasome inhibitors. Finally, further studies are needed to determine the safety and efficacy of (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione in human clinical trials.
Synthesis Methods
The synthesis of (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione involves the reaction of 1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde with 4-phenyl-3,5-dioxo-4,5-dihydro-1H-pyrazole in the presence of a catalyst. The resulting compound has been shown to have high purity and yield.
Scientific Research Applications
(4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione has anti-cancer properties and can induce apoptosis, or programmed cell death, in cancer cells. (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
Product Name |
(4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione |
|---|---|
Molecular Formula |
C29H21N3O2 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(4E)-4-[[1-(naphthalen-1-ylmethyl)indol-3-yl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C29H21N3O2/c33-28-26(29(34)32(30-28)23-12-2-1-3-13-23)17-22-19-31(27-16-7-6-15-25(22)27)18-21-11-8-10-20-9-4-5-14-24(20)21/h1-17,19H,18H2,(H,30,33)/b26-17+ |
InChI Key |
IGOGGZBSBXGQKZ-YZSQISJMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC6=CC=CC=C65)/C(=O)N2 |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC6=CC=CC=C65)C(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC6=CC=CC=C65)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B298602.png)
![4-(Methoxymethyl)-6-methyl-2-[2-(3-phenoxybenzylidene)hydrazino]nicotinonitrile](/img/structure/B298603.png)
![3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B298608.png)

![2-(3-cyano-1H-indol-1-yl)-N'-[(2,7-diethoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B298613.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B298614.png)
![Ethyl [4-(5-carbamoyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetate](/img/structure/B298617.png)
![1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol](/img/structure/B298618.png)
![(5E)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298620.png)
![2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B298622.png)
amino]-N-cyclopentylacetamide](/img/structure/B298624.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B298625.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide](/img/structure/B298626.png)
![2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}-N-cyclopentylacetamide](/img/structure/B298628.png)